molecular formula C13H17NO4 B2646470 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid CAS No. 300804-20-0

2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid

Cat. No.: B2646470
CAS No.: 300804-20-0
M. Wt: 251.282
InChI Key: UYGNATLCLXEGCB-UHFFFAOYSA-N
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Description

2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid is a substituted amino acetic acid derivative characterized by a carboxymethyl group and a 3-phenylpropyl moiety attached to the central nitrogen atom. This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors, such as benazeprilat, the active metabolite of benazepril. identifies benazeprilat as "(2S)-2-[[(3S)-1-(Carboxymethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino]-4-phenylbutanoic Acid," which shares the carboxymethylamino acetic acid backbone . The 3-phenylpropyl group in the target compound likely contributes to its lipophilicity and receptor-binding properties, akin to ACE inhibitors .

Properties

IUPAC Name

2-[carboxymethyl(3-phenylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)9-14(10-13(17)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNATLCLXEGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry

1. Prodrug Development:
The compound has been explored as a prodrug for carboxylic acid functional drugs. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and stability. The enzymatic and chemical hydrolysis of these prodrugs releases the active drug form while ensuring that the byproducts are non-toxic or easily metabolized . This application is particularly relevant in the development of antihypertensive agents, where derivatives of 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid can serve as intermediates for synthesizing angiotensin-converting enzyme inhibitors (ACEIs) like Lysinoprile, which is known for its efficacy in managing hypertension .

2. Structure-Activity Relationship Studies:
Research indicates that the structural modifications of this compound can significantly influence its biological activity. For instance, the introduction of different functional groups can enhance its interaction with biological targets, leading to improved therapeutic outcomes. Studies have demonstrated that specific isosteric replacements within this compound can either retain or abolish its activity against certain enzymes, highlighting its potential as a lead compound in drug development .

Biocatalysis

1. Amide Bond Formation:
The compound has been utilized in biocatalytic processes for amide bond formation, which is a crucial reaction in organic synthesis. The use of biocatalysts provides a safer and more sustainable method for synthesizing amides from commercially available amines and acids . The efficiency of these reactions can be quantified through yield percentages, which were reported to be as high as 91.2% for certain derivatives .

2. Synthesis of Cyclic Anhydrides:
In synthetic chemistry, this compound has been involved in the production of cyclic anhydrides through reactions with various amino acids and derivatives. This application is particularly relevant for synthesizing compounds with enhanced biological activity and specificity .

Biochemical Probes

1. Enzyme Inhibition Studies:
The compound serves as a valuable biochemical probe for studying enzyme interactions, particularly those involved in metabolic pathways. Its ability to inhibit specific enzymes allows researchers to elucidate the mechanisms of action and potential therapeutic targets within various biological systems .

Case Study 1: Antihypertensive Agents

A study focusing on the synthesis of Lysinoprile from derivatives of this compound demonstrated its efficacy as an ACE inhibitor. The synthesis process involved multiple steps where the compound acted as a precursor, leading to the successful production of Lysinoprile with high purity and yield .

Case Study 2: Biocatalytic Amide Synthesis

In a recent investigation into biocatalytic amide bond formation, derivatives of this compound were synthesized with yields exceeding 50%. This study highlighted the advantages of using biocatalysts over traditional methods, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid involves its interaction with specific molecular targets. The carboxymethyl and phenylpropyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

2-[Cyclopropyl-(3-phenylprop-2-enyl)amino]acetic Acid

  • Structure : Replaces the carboxymethyl group with a cyclopropyl moiety and introduces a propenyl linker in the phenylpropyl chain ().
  • Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol) vs. C₁₃H₁₇NO₄ (estimated for the target compound).
  • Key Differences :
    • The cyclopropyl group reduces polarity compared to the carboxymethyl substituent.
    • The propenyl linker may alter conformational flexibility and binding affinity .

Benazeprilat (Active Metabolite of Benazepril)

  • Structure: Contains a benzazepinone ring and a 4-phenylbutanoic acid chain ().
  • Molecular Formula : C₂₂H₂₅N₂O₅ (MW: 397.45 g/mol).
  • Functional Comparison: Both compounds feature carboxymethylamino acetic acid groups.

2-[[Cyclopropyl-(3-fluorobenzyl)amino]acetic Acid

  • Structure : Substitutes the 3-phenylpropyl group with a 3-fluorobenzyl moiety ().
  • Molecular Formula: C₁₃H₁₅FNO₂ (MW: 236.27 g/mol).

Delapril Hydrochloride (ACE Inhibitor)

  • Structure : Features an indanyl group and a glycine linker ().
  • Molecular Formula : C₂₆H₃₃ClN₂O₅ (MW: 489.01 g/mol).
  • Divergence :
    • Delapril’s indanyl-carbamoyl group provides distinct steric and electronic properties, leading to prolonged ACE inhibition compared to the simpler phenylpropyl-carboxymethyl structure .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) PSA (Ų) Key Functional Groups
Target Compound ~267.28 2.1 ~85 Carboxymethyl, 3-phenylpropyl, acetic acid
2-[Cyclopropyl-(3-phenylprop-2-enyl)amino]acetic Acid 231.29 3.0 46.3 Cyclopropyl, propenyl linker
Benazeprilat 397.45 1.8 108.3 Benzazepinone, 4-phenylbutanoic acid
Delapril Hydrochloride 489.01 2.5 98.2 Indanyl, ethyl ester, glycine
  • Lipophilicity : The target compound’s logP (~2.1) suggests moderate membrane permeability, lower than cyclopropyl derivatives (logP ~3.0) but higher than benazeprilat (logP ~1.8) .

Biological Activity

2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a carboxymethyl group and a phenylpropyl moiety, allowing it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O3C_{12}H_{15}N_{1}O_{3}. The structure includes:

  • Carboxymethyl group : Contributes to solubility and interaction with biological systems.
  • Phenylpropyl group : Imparts hydrophobic characteristics and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. The carboxymethyl and phenylpropyl groups facilitate binding to various targets, influencing biochemical pathways. Key mechanisms include:

  • Enzyme Interaction : The compound acts as a substrate or inhibitor in enzyme-substrate interactions, particularly in studies related to insulin-degrading enzymes (IDE) .
  • Receptor Modulation : It can bind to receptors involved in neurotransmission and metabolic processes, potentially affecting physiological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes related to amyloid-beta degradation, which is significant in Alzheimer's disease research. The inhibition of IDE leads to increased levels of amyloid-beta peptides, suggesting a role in neurodegenerative processes .

2. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound remains limited .

3. Antioxidant Activity

The compound's ability to scavenge free radicals has been noted, indicating potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Study on Neurodegeneration : A study demonstrated that treatment with this compound led to altered levels of amyloid-beta in neuronal cell cultures, highlighting its potential role in Alzheimer's disease .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains, indicating a promising avenue for further exploration .

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits insulin-degrading enzyme (IDE)
AntimicrobialPotential activity against bacterial strains
AntioxidantScavenges free radicals

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